molecular formula C20H28N11O12P B3434562 Guanosine, guanylyl-(3'.5')-, monoammonium salt CAS No. 97403-87-7

Guanosine, guanylyl-(3'.5')-, monoammonium salt

Cat. No.: B3434562
CAS No.: 97403-87-7
M. Wt: 645.5 g/mol
InChI Key: ONMZIZQHVXHGNH-UHFFFAOYSA-N
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Description

Guanosine, guanylyl-(3’.5’)-, monoammonium salt is a nucleotide analog that plays a significant role in various biochemical and molecular biology processes. This compound is a derivative of guanosine, a nucleoside comprising guanine attached to a ribose sugar. The guanylyl-(3’.5’)- linkage refers to the phosphodiester bond connecting two guanosine molecules, forming a dinucleotide structure. The monoammonium salt form enhances its solubility and stability, making it suitable for various applications in research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanosine, guanylyl-(3’.5’)-, monoammonium salt typically involves the phosphorylation of guanosine followed by the formation of the phosphodiester bond. The process can be summarized as follows:

    Phosphorylation of Guanosine: Guanosine is first phosphorylated using a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphoric acid in the presence of a base like pyridine.

    Formation of Phosphodiester Bond: The phosphorylated guanosine is then reacted with another guanosine molecule under conditions that promote the formation of the 3’.5’ phosphodiester bond. This step often requires the use of coupling agents like carbodiimides or imidazole derivatives.

    Conversion to Monoammonium Salt: The final product is converted to its monoammonium salt form by neutralizing with ammonium hydroxide.

Industrial Production Methods

Industrial production of guanosine, guanylyl-(3’.5’)-, monoammonium salt follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving:

Chemical Reactions Analysis

Types of Reactions

Guanosine, guanylyl-(3’.5’)-, monoammonium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Guanosine, guanylyl-(3’.5’)-, monoammonium salt has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of guanosine, guanylyl-(3’.5’)-, monoammonium salt involves its role as a substrate for guanylyltransferases. These enzymes catalyze the transfer of the guanylyl group to the 5’ end of mRNA, forming a cap structure essential for mRNA stability and translation. The compound interacts with the active site of the enzyme, facilitating the transfer reaction and stabilizing the transition state .

Comparison with Similar Compounds

Similar Compounds

  • Adenosine, adenylyl-(3’.5’)-, monoammonium salt
  • Cytidine, cytidylyl-(3’.5’)-, monoammonium salt
  • Uridine, uridylyl-(3’.5’)-, monoammonium salt

Uniqueness

Guanosine, guanylyl-(3’.5’)-, monoammonium salt is unique due to its specific role in guanylyltransferase reactions and its involvement in mRNA capping. Unlike other nucleotide analogs, it specifically targets guanine-containing sequences and participates in the formation of the mRNA cap structure, which is critical for mRNA stability and efficient translation.

Properties

CAS No.

97403-87-7

Molecular Formula

C20H28N11O12P

Molecular Weight

645.5 g/mol

IUPAC Name

azanium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate

InChI

InChI=1S/C20H25N10O12P.H3N/c21-19-25-13-7(15(35)27-19)23-3-29(13)17-10(33)9(32)6(41-17)2-39-43(37,38)42-12-5(1-31)40-18(11(12)34)30-4-24-8-14(30)26-20(22)28-16(8)36;/h3-6,9-12,17-18,31-34H,1-2H2,(H,37,38)(H3,21,25,27,35)(H3,22,26,28,36);1H3

InChI Key

ONMZIZQHVXHGNH-UHFFFAOYSA-N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])O[C@@H]4[C@H](O[C@H]([C@@H]4O)N5C=NC6=C5N=C(NC6=O)N)CO)O)O)N=C(NC2=O)N.[NH4+]

SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OC4C(OC(C4O)N5C=NC6=C5N=C(NC6=O)N)CO)O)O)N=C(NC2=O)N.[NH4+]

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OC4C(OC(C4O)N5C=NC6=C5N=C(NC6=O)N)CO)O)O)N=C(NC2=O)N.[NH4+]

Related CAS

21052-31-3
97403-87-7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Guanosine, guanylyl-(3'.5')-, monoammonium salt
Reactant of Route 2
Guanosine, guanylyl-(3'.5')-, monoammonium salt
Reactant of Route 3
Guanosine, guanylyl-(3'.5')-, monoammonium salt
Reactant of Route 4
Guanosine, guanylyl-(3'.5')-, monoammonium salt
Reactant of Route 5
Guanosine, guanylyl-(3'.5')-, monoammonium salt
Reactant of Route 6
Guanosine, guanylyl-(3'.5')-, monoammonium salt

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